molecular formula C23H23N5O4S B2501013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 852144-84-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2501013
CAS No.: 852144-84-4
M. Wt: 465.53
InChI Key: RINLZTLPHNYQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes and Environmental Impact

The degradation of recalcitrant compounds like acetaminophen through advanced oxidation processes (AOPs) demonstrates the relevance of chemical research in addressing water scarcity and environmental pollution. AOP systems, including those involving 1,2,4-triazole derivatives, can lead to various by-products, pathways, and their biotoxicity, emphasizing the importance of understanding chemical interactions in environmental science (Qutob et al., 2022).

Pharmacological and Biological Activities of Triazole Derivatives

1,2,4-Triazole derivatives, which share structural motifs with the specified compound, have been highlighted for their antioxidant, antimicrobial, and antifungal activities. These compounds, including those with thio and amino modifications, offer potential for the development of new therapeutic agents and are a focus for pharmacological research (Kaplaushenko, 2019). Furthermore, research into the synthetic pathways and physico-chemical properties of these derivatives underscores their versatility and potential applications in various fields, including medicine and pharmacy (Parchenko, 2019).

Enzymatic Treatment of Organic Pollutants

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights another application area. This approach can significantly enhance the degradation efficiency of recalcitrant compounds, showcasing the importance of chemical research in environmental remediation (Husain & Husain, 2007).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-9-8-28-22(17-13-24-18-5-3-2-4-16(17)18)26-27-23(28)33-14-21(29)25-15-6-7-19-20(12-15)32-11-10-31-19/h2-7,12-13,24H,8-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLZTLPHNYQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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